[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde
Description
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-8-carbaldehyde |
InChI |
InChI=1S/C6H4N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-4H |
InChI Key |
GWVYHAOPVNDUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Diazo Intermediate Thermolysis
One of the earliest and foundational methods for synthesizing 1,2,4-triazolo-fused pyrazines, including analogs ofTriazolo[1,5-a]pyrazine-8-carbaldehyde, involves the thermolysis of tetrazole precursors. Wentrup and coworkers demonstrated this by heating 5-(2-pyrazinyl)tetrazole at high temperature (400 °C under vacuum), producing the triazolopyrazine core via a diazo intermediate. Although this method yields the target compound in modest yields (~20%), it establishes the key intramolecular cyclization step critical for constructing the fused heterocycle framework.
Chlorination and Subsequent Functionalization of Pyrazine Carboxylic Acids
A practical approach involves preparing the pyrazine carbaldehyde derivative through chlorination of the corresponding carboxylic acid precursor, followed by nucleophilic substitution or coupling reactions. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acids were converted to their acid chlorides using chlorinating agents, which then underwent coupling with various nucleophiles to yield functionalized triazolopyrazines. This method can be adapted to the pyrazine analog, where the aldehyde group is introduced via controlled oxidation or selective substitution at the 8-position.
Solid-Phase Assisted Hydrazone Cyclization
Raghavendra et al. reported a solid-phase synthesis strategy for 1,2,3-triazolo[1,5-a]pyrazines, which can be conceptually extended to 1,2,4-triazolo analogs. This method involves the reaction of polystyrene-bound p-toluenesulfonyl hydrazide with acetylpyrazine derivatives in the presence of a Lewis acid catalyst, forming hydrazones that cyclize to the fused triazolopyrazine system. Yields ranged from 33% to 62%, demonstrating a regiospecific and efficient route that minimizes purification steps.
Copper-Catalyzed Cycloaddition and Halide Displacement
Copper-catalyzed [3 + 2] cycloaddition reactions between propiolamide derivatives and azides have been employed to build triazole rings fused to pyrazine cores. Subsequent halide displacement reactions afford saturated triazolopyrazine derivatives. This method is notable for its mild conditions and relatively high yields (up to 80%), offering an alternative to high-temperature thermolysis methods.
Thermal Condensation and Fusion Reactions
Thermal condensation of aromatic acids with aminoguanidine derivatives under solvent-free conditions has been utilized to prepare triazole-based amines, which can be further cyclized to fused triazolopyrazines. For example, refluxing ethyl esters with hydrazine hydrate followed by cyclization at elevated temperatures (210–250 °C) yields key intermediates like 3-phenyl-1,2,4-triazole-5-amine, which can be elaborated into fused aldehyde-containing pyrazines.
Comparative Data Table of Preparation Methods
Research Discoveries and Insights
The intramolecular cyclization via diazo intermediates, although pioneering, is limited by harsh reaction conditions and modest yields. Modern synthetic approaches favor milder conditions with catalytic assistance to improve efficiency.
The chlorination of carboxylic acid precursors followed by coupling reactions allows for diverse substitution patterns on the triazolopyrazine core, including the introduction of aldehyde groups at specific positions, facilitating further functionalization.
Solid-phase synthesis methods represent a significant advancement for preparing fused triazolopyrazines, enabling easier purification and potential automation, which is valuable for medicinal chemistry libraries.
Copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been successfully adapted to synthesize triazolopyrazine derivatives, offering a modular and high-yielding route that can be tailored for various substituents, including aldehyde functionalities.
Thermal condensation methods provide a straightforward route to key triazole intermediates, which can be cyclized to fused pyrazines, although the requirement for high temperatures may limit sensitive functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Variations
The triazolo-annelated heterocycles differ in their fused ring systems, which significantly influence their physicochemical and biological properties. Key examples include:
Key Insights :
- Pyrazine vs. Pyrimidine : Pyrimidine analogs (e.g., [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit stronger herbicidal activity due to sulfonamide groups mimicking natural substrates of acetolactate synthase (ALS) .
- Triazine Derivatives: Piperazine-substituted triazolo[1,5-a]triazines (e.g., ZM-241385 derivatives) show potent adenosine A2a receptor antagonism with oral bioavailability up to 89% .
- Regiochemical Effects : The fusion site of the triazole ring ([1,5-a] vs. [4,3-a]) alters electronic properties and synthetic accessibility. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives are synthesized via sequential substitution and cyclization reactions with high yields (80.04% total) .
Substituent-Driven Functionalization
Substituents at key positions modulate bioactivity and pharmacokinetics:
Key Insights :
- Carbaldehyde vs. Sulfonamide : The aldehyde group offers reactivity for further derivatization (e.g., condensation reactions), whereas sulfonamides directly interact with enzymatic targets like ALS .
- Piperazine Modifications : Bulky piperazine groups in triazolo-triazines reduce first-pass metabolism, enhancing oral efficacy in Parkinson’s disease models .
Key Insights :
Key Insights :
- Structural-Activity Relationships : Small substituent changes (e.g., ortho vs. para positions) drastically alter bioactivity. For example, ortho-substituted sulfonamides in triazolo-pyrimidines show superior herbicidal potency .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is a compound of significant interest due to its diverse biological activities. Research has shown that derivatives of this compound exhibit potent anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrazine derivatives. For instance, a series of compounds were evaluated for their antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative demonstrated IC50 values of 9.47 μM against MGC-803 cells, indicating superior potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their effects includes the inhibition of critical signaling pathways involved in cell proliferation and survival. Specifically, the most active compound was found to inhibit the ERK signaling pathway significantly. This resulted in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to induced apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to anticancer properties, [1,2,4]triazolo[1,5-a]pyrazine derivatives have shown promising antimicrobial activity. For example:
- Antibacterial Effects : Certain derivatives were tested against various bacterial strains and exhibited significant antibacterial activity.
- Antiviral Properties : Some compounds demonstrated efficacy in inhibiting viral replication in vitro.
Summary of Biological Activities
The following table summarizes the biological activities reported for [1,2,4]triazolo[1,5-a]pyrazine derivatives:
| Biological Activity | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | MGC-803 | 9.47 μM |
| Anticancer | HCT-116 | 9.58 μM |
| Anticancer | MCF-7 | 13.1 μM |
| Antimicrobial | Various bacterial strains | Significant inhibition |
| Antiviral | Viral replication assays | Effective inhibition |
Case Study 1: ERK Pathway Inhibition
A specific derivative was studied for its ability to inhibit the ERK signaling pathway in MGC-803 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in phosphorylation levels of ERK1/2 and its upstream activators (c-Raf and MEK1/2), suggesting a targeted approach for cancer therapy via signaling pathway modulation .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another study focused on the antimicrobial properties of various triazolo[1,5-a]pyrazine derivatives. Compounds were screened against multiple bacterial strains (including Gram-positive and Gram-negative bacteria) and demonstrated broad-spectrum activity. The structure-activity relationship indicated that modifications to the triazole ring could enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
